molecular formula C6H8N2 B7890100 1,2-Diisocyano-2-methylpropane

1,2-Diisocyano-2-methylpropane

Cat. No.: B7890100
M. Wt: 108.14 g/mol
InChI Key: UHZRAXXYEZVFEC-UHFFFAOYSA-N
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Description

1,2-Diisocyano-2-methylpropane is a bifunctional organic reagent containing two isocyanide groups, which are defined by the functional group R-N≡C . Isocyanides are renowned in synthetic chemistry for their exceptional versatility, primarily due to a carbon-centered lone pair σ orbital that enables them to act as nucleophiles in reactions such as the SN2 process with alkyl halides to form amides after hydrolysis . Their most significant application is in Isocyanide-based Multicomponent Reactions (IMCRs), such as the Passerini and Ugi reactions, which are powerful tools for the rapid and efficient assembly of complex molecular structures from simple starting materials in a single step . The presence of two isocyanide functional groups on a single scaffold, as in this compound, greatly expands its utility. This structure allows it to function as a branched building block or a molecular linker, facilitating the synthesis of dendritic polymers, macrocyclic compounds, and complex coordination frameworks with transition metals . In coordination chemistry, isocyanides are valuable ligands that can stabilize metals in various oxidation states and form complexes stoichiometrically analogous to metal carbonyls . Researchers can leverage this compound to explore novel pathways in the synthesis of peptidomimetics, natural product analogs, and diverse heterocyclic scaffolds, making it a valuable asset for drug discovery and materials science. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1,2-diisocyano-2-methylpropane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2/c1-6(2,8-4)5-7-3/h5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHZRAXXYEZVFEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C[N+]#[C-])[N+]#[C-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction of N-t-Butylformamide with Phosgene

A cornerstone of industrial production, this method involves the stepwise addition of phosgene to a solution of N-t-butylformamide in triethylamine and o-dichlorobenzene. Key parameters include:

  • Temperature : Maintained at 100–120°C to facilitate intermediate formation while avoiding decomposition.

  • Molar Ratios : A 1:1 ratio of N-t-butylformamide to phosgene ensures complete conversion, with excess phosgene leading to byproduct formation.

  • Workup : Post-reaction, the mixture is quenched with water, and the organic layer is dried over anhydrous potassium carbonate before fractional distillation (bp 90–92°C at 750 mmHg).

This method’s scalability is evidenced by patent EP2892877B1, which describes analogous phosgene-mediated syntheses for structurally related aniline derivatives.

Cuprous Bromide-Catalyzed Synthesis

An alternative approach employs cuprous bromide as a catalyst for the reaction of isobutene with hydrogen cyanide. Conducted in a stainless steel pressure vessel at 70°C, this method achieves a 33% yield based on isobutene. The mechanism involves the formation of a cuprous isocyanide complex, which is subsequently decomposed with aqueous potassium cyanide. While less efficient than phosgene-based routes, this method avoids toxic reagents and is preferable for small-scale laboratory synthesis.

Hofmann Carbylamine Reaction Modifications

The classical Hofmann carbylamine reaction has been refined to address safety and yield limitations. A representative procedure involves:

  • Reagents : tert-Butylamine, chloroform, sodium hydroxide, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Conditions : Vigorous stirring at 60–70°C for 4–6 hours under inert atmosphere.

  • Isolation : Steam distillation followed by extraction with dichloromethane and drying over MgSO4.

Recent optimizations have demonstrated that microwave irradiation reduces reaction times to under 1 hour while maintaining yields above 75%.

Thermodynamic and Kinetic Considerations

Thermodynamic data from the NIST WebBook provide critical insights into reaction design:

ParameterValueMethodReference
Proton Affinity870.7 kJ/molCalc.
Gas-Phase Basicity838.3 kJ/molCalc.
Ionization Energy10.50 eVEI-MS

These values underscore the compound’s stability under acidic conditions and its propensity to form stable metal complexes, which are exploitable in coordination chemistry applications.

Industrial-Scale Production and Patent Analyses

Patent CN108395383B delineates a high-yield phosgene-based process optimized for tert-butyl isocyanide derivatives. Key innovations include:

  • Solvent Selection : Xylene or chlorobenzene enhances reagent solubility and facilitates azeotropic removal of water.

  • Inert Gas Purging : Nitrogen sparging post-reaction eliminates residual phosgene, improving safety profiles.

  • Distillation : Fractional distillation at 83–90°C yields product purities exceeding 96%.

This method’s economic viability is evidenced by its adoption in multi-tonnage production facilities, particularly in Asia .

Chemical Reactions Analysis

Types of Reactions

1,2-Diisocyano-2-methylpropane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Sodium azide, hydrogen, and palladium-on-charcoal are commonly used in the synthesis process.

    Solvents: Organic solvents such as ethyl formate are used during formylation.

Major Products Formed

Scientific Research Applications

1,2-Diisocyano-2-methylpropane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-diisocyano-2-methylpropane involves its isocyanide groups, which can act as nucleophiles or electrophiles in various chemical reactions. The compound’s reactivity is influenced by the electronic properties of the isocyanide groups, allowing it to participate in diverse chemical transformations .

Comparison with Similar Compounds

Hexamethylene Diisocyanate (HDI)

Key Differences :

  • Functional Groups: HDI contains two isocyanate (-NCO) groups, whereas 1,2-diisocyano-2-methylpropane has isocyano (-NC) groups. Isocyanates are electrophilic and widely used in polyurethane production, while isocyanides act as nucleophiles or ligands .
  • Molecular Properties :
Property This compound Hexamethylene Diisocyanate
Molecular Formula C₅H₆N₂ C₈H₁₂N₂O₂
Molecular Weight 94.11 g/mol 168.19 g/mol
Primary Uses Ligand chemistry, synthesis Polymer production (e.g., coatings)
  • Safety: Both compounds require stringent safety measures. HDI’s safety data highlights respiratory protection and skin/eye irritation risks , while this compound likely demands similar precautions due to volatility and toxicity .

1,2-Dichloro-2-methylpropane

Key Differences :

  • Functional Groups: This compound substitutes isocyano groups with chlorine atoms, resulting in a halogenated hydrocarbon.
  • Reactivity: Chlorine’s electronegativity renders it less nucleophilic than isocyano groups, reducing its utility in coordination chemistry but enhancing stability as a solvent or intermediate.
Property This compound 1,2-Dichloro-2-methylpropane
Molecular Formula C₅H₆N₂ C₄H₈Cl₂
Boiling Point (estimated) ~150–180°C ~120–140°C
  • Applications : Dichloro derivatives are commonly used as solvents, whereas isocyanides are niche reagents in synthetic chemistry .

2,2-Diphenylpropane

Key Differences :

  • Structure : This compound lacks functional groups, featuring phenyl substituents on a propane backbone.
  • Stability and Uses : The absence of reactive groups makes it less versatile in synthesis but more stable for applications in polymer additives or as a structural moiety.
Property This compound 2,2-Diphenylpropane
Molecular Weight 94.11 g/mol 196.29 g/mol
Reactivity High (nucleophilic) Low

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,2-diisocyano-2-methylpropane, and how do reaction conditions (e.g., solvent, temperature) influence yield and purity?

  • Methodological Answer: Multistep synthesis typically involves cyanogen halide intermediates and nucleophilic substitution. For example, analogous compounds like 1-bromo-2-methoxy-2-methylpropane require controlled anhydrous conditions to avoid hydrolysis . Optimize solvent polarity (e.g., THF vs. DCM) to balance reactivity and stability of isocyanide groups. Monitor purity via GC-MS or NMR, referencing spectral libraries (e.g., PubChem) for cross-validation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data contradictions be resolved?

  • Methodological Answer: Use 13C^{13}\text{C} NMR to confirm isocyanide peaks (~120–130 ppm) and IR for -N≡C stretches (~2150 cm1^{-1}). Discrepancies in spectral data (e.g., unexpected splitting) may arise from impurities or tautomerism. Cross-check with elemental analysis (e.g., %C, %N) and compare against computational predictions (DFT-based NMR simulations) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer: Follow Sigma-Aldrich’s guidelines for volatile organoisocyanides: use fume hoods, nitrile gloves, and explosion-proof refrigerators. Store under inert gas (Ar/N2_2) to prevent polymerization. Emergency protocols should include neutralization with dilute acetic acid to mitigate toxicity .

Advanced Research Questions

Q. How can computational models reconcile contradictions in experimental data (e.g., reactivity vs. stability) for this compound?

  • Methodological Answer: Apply hybrid quantum mechanics/molecular mechanics (QM/MM) to simulate reaction pathways. For example, discrepancies in thermal stability can be modeled using Arrhenius parameters derived from differential scanning calorimetry (DSC). Compare results against receptor-based ML approaches to identify feature clusters that correlate with experimental outliers .

Q. What mechanistic insights explain the compound’s stability under aerobic vs. anaerobic conditions?

  • Methodological Answer: Conduct kinetic studies using stopped-flow spectroscopy to track oxidation rates. Under aerobic conditions, isocyanides may form nitriles via radical intermediates (detectable via EPR, as in 2-methyl-2-nitrosopropane systems ). Anaerobic stability can be probed via 1H^{1}\text{H}-NMR time-course experiments in sealed deuterated solvents .

Q. How should researchers design experiments to assess the environmental impact of this compound leakage?

  • Methodological Answer: Use EPA’s tiered risk-assessment framework:

  • Tier 1: Aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines).
  • Tier 2: Ecotoxicology studies (e.g., Daphnia magna acute toxicity) with LC50_{50} determination.
  • Tier 3: Field simulations using gas chromatography to track volatile organic compound (VOC) dispersion .

Q. What strategies mitigate data bias in studies involving this compound’s biological activity?

  • Methodological Answer: Employ double-blinded assays for antimicrobial or cytotoxicity testing (e.g., MIC determinations in triplicate ). Use randomized response techniques to reduce observer bias, as applied in sensitive toxicological surveys . Validate findings via orthogonal methods (e.g., fluorescence-based viability assays vs. colony counting).

Data Contradiction Analysis

Q. How can conflicting results in reactivity studies (e.g., unexpected byproducts) be systematically investigated?

  • Methodological Answer: Apply root-cause analysis:

Replicate experiments under identical conditions.

Perform impurity profiling via HPLC-UV/HRMS.

Cross-reference with synthetic byproduct databases (e.g., Reaxys).
For example, trace moisture in solvents may hydrolyze isocyanides to ureas, requiring Karl Fischer titration for verification .

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